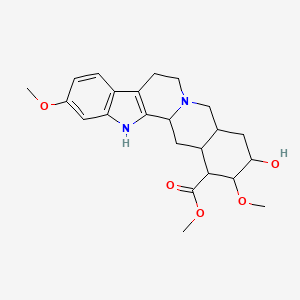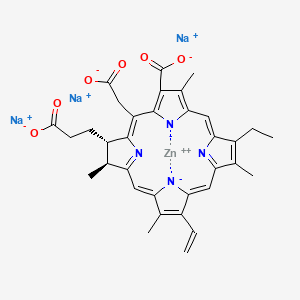- 首页
- search for "zhb14119455"
Sorry, we couldn't find anything regarding "
zhb14119455
".
Tips
- Make sure all the words are spelled correctly
- Try rephrasing keywords or using synonyms
- Try our Structure Search tool
















